molecular formula C19H16BrN5O B2871951 6-[(4-bromophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893920-47-3

6-[(4-bromophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2871951
CAS No.: 893920-47-3
M. Wt: 410.275
InChI Key: XNDFDCFTAPHFPB-UHFFFAOYSA-N
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Description

The compound 6-[(4-bromophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidinone derivative characterized by a fused heterocyclic core. Its structure includes a [1,2,3]triazolo[4,5-d]pyrimidin-7-one scaffold substituted with a 4-bromophenylmethyl group at position 6 and a 3,4-dimethylphenyl group at position 2. The bromine atom on the benzyl substituent introduces electron-withdrawing effects, while the 3,4-dimethylphenyl group provides steric bulk and electron-donating properties. Such structural features are critical for modulating biological activity, solubility, and molecular interactions .

Properties

IUPAC Name

6-[(4-bromophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN5O/c1-12-3-8-16(9-13(12)2)25-18-17(22-23-25)19(26)24(11-21-18)10-14-4-6-15(20)7-5-14/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDFDCFTAPHFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Br)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-[(4-bromophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves the reaction between 4-bromobenzylamine and 2-amino-4,5-dimethylpyrimidine in the presence of acetic acid and sulfuric acid. The reaction conditions typically include heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and DMSO. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-[(4-bromophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing other complex molecules.

    Biology: The compound’s selective affinity towards the CB2 receptor makes it useful in studying the endocannabinoid system and its role in various physiological processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of conditions related to the endocannabinoid system.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by binding to the CB2 receptor, a part of the endocannabinoid system. This binding triggers a cascade of molecular events that modulate various physiological processes. The exact pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyrimidinone derivatives exhibit diverse pharmacological and structural properties depending on their substituents. Below is a detailed comparison of the target compound with structurally analogous molecules:

Substituent Analysis and Electronic Effects

  • Target Compound :

    • 6-position : 4-Bromophenylmethyl group (electron-withdrawing, bulky).
    • 3-position : 3,4-Dimethylphenyl (electron-donating, sterically demanding).
  • Analog 1: 5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one 5-position: 4-Chlorophenoxy (electron-withdrawing, moderate bulk). 6-position: Isopropyl group (electron-donating, small alkyl chain). Key Difference: Replacement of bromine with chlorine reduces steric hindrance and alters lipophilicity. The isopropyl group at position 6 may enhance metabolic stability compared to the bromophenylmethyl group.
  • Analog 2: 6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 6-position: 3,4-Dimethoxyphenyl-oxadiazole (electron-donating methoxy groups, planar structure). 3-position: 3-Fluorobenzyl (moderate electron-withdrawing effect).

Structural and Crystallographic Insights

  • Target Compound: No direct crystallographic data is available. However, structural trends from analogs suggest: The triazolopyrimidinone core is likely coplanar, as seen in related compounds (max deviation: 0.021 Å for analog 1) . Dihedral angles between the core and substituents depend on steric effects. For example, analog 1 shows a near-coplanar phenyl ring (1.09°) and a perpendicular benzene ring (87.74°) . The bromophenylmethyl group in the target compound may enforce similar perpendicularity due to steric clashes.
  • Analog 3: 3-Benzyl-6-isopropyl-5-phenoxy-triazolo[4,5-d]pyrimidin-7-one Key Feature: The phenoxy group at position 5 creates a conjugated system, enhancing UV absorption properties. This contrasts with the non-conjugated bromophenylmethyl group in the target compound.

Pharmacological Potential

While biological data for the target compound is unavailable, analogs provide insights:

  • Analog 1: Demonstrated apoptotic antitumor activity in molecular modeling studies, attributed to planar triazolopyrimidinone interacting with DNA topoisomerases .
  • Analog 5: Glycoside derivatives of triazolo[4,5-d]pyrimidinones show enhanced solubility and tumor cell uptake .

Tabulated Comparison of Key Features

Compound 6-Substituent 3-Substituent Molecular Weight (g/mol) Notable Properties
Target Compound 4-Bromophenylmethyl 3,4-Dimethylphenyl ~463 (estimated) High steric bulk, moderate lipophilicity
5-(4-Chlorophenoxy)-6-isopropyl Isopropyl Phenyl 425.87 Planar core, apoptotic activity
6-{[3-(3,4-Dimethoxyphenyl)... Dimethoxyphenyl-oxadiazole 3-Fluorobenzyl 463.43 Hydrogen-bonding capacity

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